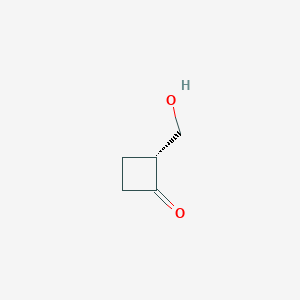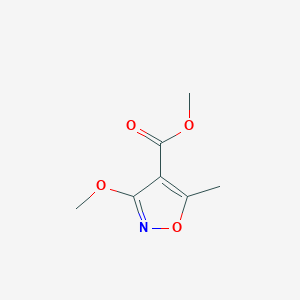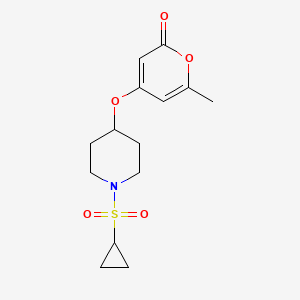
2-(Hydroxymethyl)cyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)cyclobutanone is an organic compound with the molecular formula C5H8O2 . It is a derivative of cyclobutanone, which is a four-membered cyclic ketone .
Synthesis Analysis
A synthesis of cyclobutanone nucleosides has been described, which involves the triflation of a β-hydroxymethyl-cyclobutanone and its subsequent displacement by a 6-chloropurinyl anion to generate N-7 and N-9 regioisomers . The stereoselective reduction of the N-alkylated ketones yielded the cis-alcohols quantitatively .Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)cyclobutanone consists of a four-membered cyclobutanone ring with a hydroxymethyl group attached . The InChI code for this compound is 1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 .Chemical Reactions Analysis
The method involved in the synthesis of cyclobutanone nucleosides includes the triflation of a β-hydroxymethyl-cyclobutanone and its subsequent displacement by a 6-chloropurinyl anion . This reaction generates N-7 and N-9 regioisomers . The N-alkylated ketones are then reduced in a stereoselective manner .Physical And Chemical Properties Analysis
2-(Hydroxymethyl)cyclobutanone has a molecular weight of 100.12 . It is a liquid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Palladium-Catalyzed Reactions
Research by Matsuda, Shigeno, and Murakami (2008) demonstrates the use of cyclobutanones in palladium-catalyzed reactions. They showed that 3-(2-hydroxyphenyl)cyclobutanones react with aryl bromides to afford 4-arylmethyl-3,4-dihydrocoumarins. This involves carbon-carbon bond cleavage and formation, indicating cyclobutanones' utility in complex organic syntheses (Matsuda et al., 2008).
Synthesis of Cyclobutanone Derivatives
Kabalka and Yao (2003) describe an efficient route to synthesize 3-(hydroxymethyl)cyclobutanone acetals. They discuss the significant impact of different diol acetals on benzyl deprotection, showcasing the synthesis of important cyclobutanone intermediates (Kabalka & Yao, 2003).
Enantioselective Synthesis
Cho and Cha (2000) achieved enantioselective synthesis of 2-substituted cyclobutanones. This was done through titanium-mediated cyclopropanation of alpha-hydroxy esters and a pinacol-type rearrangement, highlighting cyclobutanones' role in stereochemically controlled syntheses (Cho & Cha, 2000).
HIV Inhibition Activity
Lee-Ruff et al. (1996) synthesized 2',3'-dideoxy-3'-C-hydroxymethyl purine nucleosides based on the photochemical ring expansion of a chiral cyclobutanone precursor. Some derivatives showed effectiveness in inhibiting HIV replication, indicating potential medicinal applications of cyclobutanones (Lee-Ruff et al., 1996).
Marker for Irradiated Food
Boyd et al. (1991) explored the potential use of 2-dodecylcyclobutanone as a marker for irradiated chicken. They developed a method for isolating and identifying this compound from irradiated chicken meat, demonstrating cyclobutanones' application in food safety and irradiation detection (Boyd et al., 1991).
Mechanism of Action
Target of Action
Cyclobutane motifs are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
It’s known that cyclobutanes are synthesized through the [2+2] cycloaddition . This reaction mechanism is the primary and most commonly used method for synthesizing cyclobutanes .
Biochemical Pathways
Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Action Environment
The [2+2] cycloaddition, a key reaction in the synthesis of cyclobutanes, can be influenced by various reaction conditions .
Safety and Hazards
The safety information for 2-(Hydroxymethyl)cyclobutanone indicates that it is classified under GHS07 . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Future Directions
While specific future directions for 2-(Hydroxymethyl)cyclobutanone are not mentioned in the sources, cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals . This suggests potential future directions in the development of new synthetic methods and total synthesis of biologically active natural products .
properties
IUPAC Name |
2-(hydroxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZYFVOUUTMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)cyclobutanone | |
CAS RN |
23107-52-0 |
Source


|
| Record name | 2-(hydroxymethyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)

![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2923027.png)
![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methoxyethanone](/img/structure/B2923032.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2923033.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2923036.png)


![N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2923042.png)